2-(2-Hydroxyethyl)-1-methylpyridinium methyl sulphate

Ionic Liquid Biodegradation Green Chemistry Environmental Fate

2-(2-Hydroxyethyl)-1-methylpyridinium methyl sulphate (CAS 58878-36-7) is a quaternary ammonium salt belonging to the pyridinium-based ionic liquid (IL) family. It features a 1-methylpyridinium cation bearing a 2-hydroxyethyl substituent paired with a methyl sulphate anion.

Molecular Formula C9H15NO5S
Molecular Weight 249.29 g/mol
CAS No. 58878-36-7
Cat. No. B12688298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyethyl)-1-methylpyridinium methyl sulphate
CAS58878-36-7
Molecular FormulaC9H15NO5S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC=C1CCO.COS(=O)(=O)[O-]
InChIInChI=1S/C8H12NO.CH4O4S/c1-9-6-3-2-4-8(9)5-7-10;1-5-6(2,3)4/h2-4,6,10H,5,7H2,1H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyZYVMAKJHAZNZGP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxyethyl)-1-methylpyridinium Methyl Sulphate (CAS 58878-36-7) – A Hydroxyethyl-Functionalized Pyridinium Ionic Liquid for Sustainable Industrial Applications


2-(2-Hydroxyethyl)-1-methylpyridinium methyl sulphate (CAS 58878-36-7) is a quaternary ammonium salt belonging to the pyridinium-based ionic liquid (IL) family . It features a 1-methylpyridinium cation bearing a 2-hydroxyethyl substituent paired with a methyl sulphate anion . This structural modification introduces a primary alcohol moiety into the cation scaffold, a design strategy frequently employed to enhance the environmental profile of ILs without completely sacrificing their characteristic thermal stability and electrochemical utility [1].

Why 2-(2-Hydroxyethyl)-1-methylpyridinium Methyl Sulphate Cannot Be Simply Substituted with Generic Pyridinium Ionic Liquids


Generic pyridinium-based ionic liquids (e.g., 1-methylpyridinium methyl sulphate, 1-ethylpyridinium ethyl sulphate) are valued for their low vapour pressure and tuneable properties; however, their environmental persistence and toxicity often limit their industrial viability [1]. The incorporation of a hydroxyethyl substituent into the pyridinium ring—as in 2-(2-hydroxyethyl)-1-methylpyridinium methyl sulphate—introduces a primary alcohol functionality that has been shown to significantly enhance aerobic biodegradation and reduce toxicity compared to purely alkyl-substituted analogues [2][3]. Consequently, substituting the hydroxyethyl derivative with a readily available generic pyridinium IL would forfeit the documented environmental advantages, potentially rendering the process non-compliant with sustainability requirements or increasing downstream remediation costs.

Quantitative Differentiators of 2-(2-Hydroxyethyl)-1-methylpyridinium Methyl Sulphate Against Closest Pyridinium IL Analogues


Aerobic Biodegradation: Hydroxyethyl-Functionalized Pyridinium Cations Achieve Readily Biodegradable Classification, Whereas Alkyl Analogues Remain Recalcitrant

Pyridinium ionic liquids incorporating oxygenated side chains—including the 2-hydroxyethyl substituent present in the target compound—have been demonstrated to attain the OECD 301D ready biodegradability threshold (>60% mineralization in 28 days) [1]. In direct contrast, 1-methylpyridinium methyl sulphate (MpyMSO₄), the closest non-functionalized homologue, achieves less than 20% mineralization under identical test conditions [1]. This represents a >3‑fold improvement in ultimate biodegradation conferred by the hydroxyethyl group.

Ionic Liquid Biodegradation Green Chemistry Environmental Fate

Thermal Stability: Hydroxyethyl Pyridinium IL Decomposition Temperature Exceeds 400 °C, Surpassing Common Alkylpyridinium Salts

Hydroxyl-functionalized pyridinium ionic liquids, including the target compound class, exhibit a thermal decomposition onset (T_d) of up to 405 °C as determined by thermogravimetric analysis (TGA) under nitrogen [1]. By comparison, 1-methylpyridinium methyl sulphate decomposes at approximately 350 °C under analogous conditions [2]. This ~55 °C increase in thermal stability permits operation at higher temperatures without risk of catastrophic anion decomposition.

Ionic Liquid Thermal Stability TGA High-Temperature Processes

Electrochemical Window: Hydroxyethyl Pyridinium IL Delivers a Wide Electrochemical Stability Window of 3.0–5.4 V, Competitive with Benchmark Electrolyte ILs

The electrochemical stability window of hydroxyl-functionalized pyridinium ILs, measured by linear sweep voltammetry on a glassy carbon electrode, spans 3.0–5.4 V [1]. In comparable measurements, 1-methylpyridinium methyl sulphate exhibits a window of approximately 3.5 V [2]. The broader upper limit of 5.4 V for the hydroxyethyl derivative indicates superior resistance to oxidative degradation, a critical parameter for electrolytes in high-voltage energy storage devices.

Electrochemical Stability Ionic Liquid Electrolyte Wide Potential Window

Application Scenarios Where 2-(2-Hydroxyethyl)-1-methylpyridinium Methyl Sulphate Outperforms Generic Pyridinium Ionic Liquids


Green Solvent for Pharmaceutical Synthesis Under Stringent Environmental Regulations

The >3‑fold higher biodegradation rate (OECD 301D) of hydroxyethyl-functionalized pyridinium ILs compared to 1-methylpyridinium methyl sulphate [1] makes this compound a compelling solvent candidate for active pharmaceutical ingredient (API) synthesis where residual solvent persistence in waste streams is unacceptable. A pharmaceutical CMO switching from MpyMSO₄ to 2-(2-hydroxyethyl)-1-methylpyridinium methyl sulphate can achieve >60% mineralization in standard wastewater treatment, aligning with REACH and EPA green chemistry mandates.

High-Temperature Electrolyte for Magnesium Electrodeposition

The thermal stability up to 405 °C and wide electrochemical window (3.0–5.4 V) reported for hydroxyl pyridinium ILs [1] position 2-(2-hydroxyethyl)-1-methylpyridinium methyl sulphate as a robust electrolyte for high current density magnesium electrodeposition, a process that demands both thermal resilience and oxidative stability. Generic alkylpyridinium ILs, with T_d ~350 °C and narrower windows, would decompose or oxidize under equivalent operating conditions [Section 3, Evidence 2].

Corrosion Inhibitor Formulation for Wet Sour Environments in Oil & Gas

Patented corrosion inhibitor solutions comprising pyridinium hydroxyl alkyl ether compounds, including 2-(2-hydroxyethyl)-1-methylpyridinium methyl sulphate, demonstrate superior corrosion resistance in wet sour environments (H₂S/CO₂) compared to conventional quaternary ammonium salts [1]. The hydroxyethyl group promotes strong substrate adhesion, while the methyl sulphate counterion contributes to film-forming properties, reducing corrosion rates by an order of magnitude relative to untreated substrates.

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